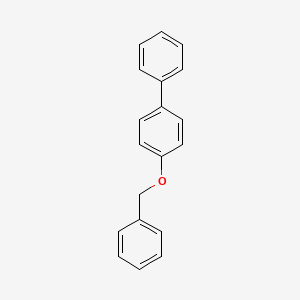

2-Amino-1-(pyridin-2-yl)ethanol

Overview

Description

2-Amino-1-(pyridin-2-yl)ethanol is a compound that has garnered interest in various fields of chemistry and pharmacology due to its structural characteristics and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related pyridine-containing amino alcohols can be achieved through various methods. For instance, a chemoenzymatic route to produce optically active (R)-1-(pyridin-3-yl)-2-aminoethanol has been described, which involves the kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol using Candida antarctica lipase . Additionally, a novel synthesis method for pyridine derivatives has been reported, which involves the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridine-containing compounds plays a crucial role in their interaction with biological targets. For example, the solution structure of a complex formed between DNA and a pyridine-containing antitumor drug has been elucidated using NMR spectroscopy and molecular dynamic simulations . The drug intercalates between DNA bases and forms hydrogen bonds, which are critical for its affinity and activity. This suggests that the molecular structure of this compound could also allow for specific interactions with biological molecules.

Chemical Reactions Analysis

The reactivity of pyridine-containing amino alcohols can be diverse. In the context of related compounds, 2-(pyrrol-1-yl)alkanals and alkan-1-ones have been shown to undergo stereoselective reactions with Grignard and hydride reagents to produce 2-(pyrrol-1-yl)alcohols, which can then be transformed into amino alcohols . This indicates that this compound may also participate in various chemical reactions, potentially leading to the formation of different derivatives or analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing compounds can be influenced by their environment. For instance, the dissociation constants of various amino acids and pyridinecarboxylic acids have been studied in ethanol-water mixtures, showing that solvent composition can affect their behavior . This information is relevant for understanding the solubility, stability, and reactivity of this compound in different solvent systems.

Scientific Research Applications

Complexation and Coordination Chemistry

2-Amino-1-(pyridin-2-yl)ethanol and its derivatives exhibit significant potential in complexation and coordination chemistry. Mardani et al. (2019) describe the formation of copper(II) and cadmium(II) complexes with ligands derived from this compound. These complexes were analyzed using various spectroscopic methods and X-ray diffraction, revealing interesting structural features and potential for interacting with selected biomolecules through docking studies (Mardani, Hakimi, Moeini, & Mohr, 2019).

Protective Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol serves as a protective group for methacrylic acid in polymer chemistry, as illustrated by Elladiou and Patrickios (2012). This compound demonstrates stability under various conditions and is useful in controlled polymerization methods. Its ability to be selectively removed post-polymerization broadens its application in the synthesis of polymers with specific functional segments (Elladiou & Patrickios, 2012).

Synthesis of Novel Compounds

The synthesis of new compounds utilizing this compound is a key area of research. Hakimi et al. (2012) detail the formation of a novel imidazo[1,5-a]Pyridine derivative through the reaction of this compound with other compounds, showcasing its versatility in creating new molecular structures (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).

Chemosensors and Analytical Applications

This compound derivatives are valuable in the development of chemosensors. Pan et al. (2015) synthesized pyridine-based derivatives for mercury(II) detection, demonstrating the utility of these compounds in environmental and analytical chemistry for sensitive and selective detection of specific metal ions (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that 2-(2-pyridyl)ethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that 2-Amino-1-(pyridin-2-yl)ethanol may interact with its targets in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities.

Pharmacokinetics

The compound’s molecular weight (1381688) and structure suggest that it may have good bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Safety and Hazards

Future Directions

Microreactor technology, which has been employed for the production of 2-[methyl (pyridin-2-yl)amino]ethanol, is increasingly applied in the chemical-pharmaceutical industry for safer and more efficient drug production compared to the traditional batch process . This indicates a promising future direction in the synthesis of such compounds.

properties

IUPAC Name |

2-amino-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYWNSMGGSBXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

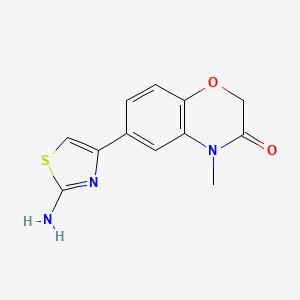

C1=CC=NC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397366 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89943-14-6 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1274265.png)

![2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane](/img/structure/B1274272.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B1274278.png)

![4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1274280.png)

![3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid](/img/structure/B1274284.png)

![3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid](/img/structure/B1274285.png)